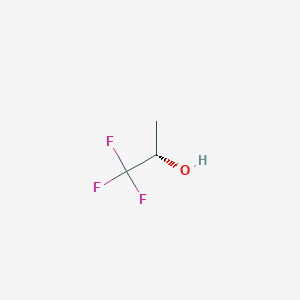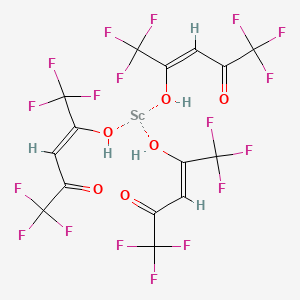
Morphinan-17-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morphinan-17-carboxaldehyde is a chemical compound belonging to the morphinan class, which is structurally related to morphine and other opioids The morphinan skeleton consists of a fused polycyclic structure that includes a piperidine ring and an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of morphinan-17-carboxaldehyde typically involves the modification of the morphinan skeleton. One common method includes the anodic aryl-aryl coupling, which is an electrochemical approach to form the morphinan framework . This method involves the oxidation of intermediates such as laudanosine on a platinum electrode under potentiostatic conditions, leading to the formation of the desired morphinan structure.
Industrial Production Methods: Industrial production of morphinan derivatives often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods for this compound are not widely documented, but they likely follow similar principles to those used in laboratory synthesis, with additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions: Morphinan-17-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Morphinan-17-carboxaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex morphinan derivatives.
Biology: Studied for its interactions with opioid receptors and its potential effects on biological systems.
Medicine: Investigated for its potential as an analgesic or as a precursor to other therapeutic agents.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of morphinan-17-carboxaldehyde involves its interaction with opioid receptors, particularly the μ-opioid receptor . This interaction leads to the activation of G protein-coupled signaling pathways, resulting in analgesic effects. The compound may also interact with other molecular targets, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Morphine: A natural alkaloid with potent analgesic properties.
Codeine: A less potent opioid used for mild to moderate pain relief.
Thebaine: A precursor to several semi-synthetic opioids but not used therapeutically due to its toxicity.
Uniqueness: Morphinan-17-carboxaldehyde is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other morphinan derivatives. Its potential for further chemical modification makes it a valuable compound for research and development in medicinal chemistry.
Properties
CAS No. |
56774-77-7 |
|---|---|
Molecular Formula |
C₁₇H₂₁NO |
Molecular Weight |
255.35 |
Synonyms |
N-Formyl Morphinan; N-Demethyl N-Formyl Demethoxyl Levomethorphan |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(7-Chloro-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B1144487.png)
